molecular formula C10H13BO4S B1454290 4-(Cyclopropylmethylsulfonyl)phenylboronic acid CAS No. 1175560-85-6

4-(Cyclopropylmethylsulfonyl)phenylboronic acid

Cat. No.: B1454290
CAS No.: 1175560-85-6
M. Wt: 240.09 g/mol
InChI Key: DZBUTJPNUVQODY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of CPMSB can be achieved by reacting 4-bromo-1-(cyclopropylmethylsulfinyl)benzene with a boronic acid reagent, such as triisopropylborate or pinacolborane. The product can be purified by recrystallization from organic solvents.


Molecular Structure Analysis

CPMSB is a boronic acid derivative with a molecular formula of C10H13BO4S. It contains a boron atom, which is a versatile molecule used in many chemical reactions.


Chemical Reactions Analysis

CPMSB is used in many chemical reactions, such as Suzuki coupling, palladium catalysis, and nucleophilic substitution.


Physical and Chemical Properties Analysis

CPMSB has a molecular weight of 240.08 g/mol . It has a predicted boiling point of 485.5±51.0 °C and a predicted density of 1.37±0.1 g/cm3 . It is slightly soluble in most organic solvents but soluble in water.

Scientific Research Applications

Advanced Synthesis Techniques

4-(Cyclopropylmethylsulfonyl)phenylboronic acid is part of a broader category of phenylboronic acids, which have been extensively utilized in advanced organic synthesis. For instance, phenylboronic acids have facilitated the boronic acid mediated carbocyanation of olefins and vinylation of alkyl iodides. These reactions underscore the role of arylboronic acids as efficient surrogates in free-radical processes, highlighting their utility in creating complex organic structures with potential applications in drug design and material science (Hara et al., 2018).

Catalytic Applications

Cyclopropylboronic acids, closely related to the compound , have shown high efficiency and enantioselectivity in catalytic processes. They have been used in rhodium-catalyzed asymmetric additions to electron-deficient alkenes, yielding products with significant potential for pharmaceutical development and material science (Takechi & Nishimura, 2015).

Supramolecular Chemistry

Phenylboronic acids, including derivatives like this compound, have been integral in designing and synthesizing supramolecular assemblies. These compounds form reversible complexes with various polyols, facilitating the development of dynamic covalent chemistry frameworks for sensor and separation technologies (Pedireddi & Seethalekshmi, 2004).

Pharmaceutical and Chemical Engineering Applications

The ability of phenylboronic acids and their derivatives to form reversible complexes with saccharides and other polyol compounds has led to their widespread use in pharmaceutical and chemical engineering. Applications include self-regulated insulin delivery systems, tissue engineering, and sensor systems, underscoring the versatility and potential of these compounds in advanced medical and technological applications (Liang-yin, 2006).

Properties

IUPAC Name

[4-(cyclopropylmethylsulfonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO4S/c12-11(13)9-3-5-10(6-4-9)16(14,15)7-8-1-2-8/h3-6,8,12-13H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBUTJPNUVQODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)CC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675231
Record name [4-(Cyclopropylmethanesulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175560-85-6
Record name [4-(Cyclopropylmethanesulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Cyclopropylmethylsulfonyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(Cyclopropylmethylsulfonyl)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(Cyclopropylmethylsulfonyl)phenylboronic acid
Reactant of Route 4
4-(Cyclopropylmethylsulfonyl)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-(Cyclopropylmethylsulfonyl)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
4-(Cyclopropylmethylsulfonyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.